molecular formula C8H6ClN3O2 B1360862 3-Chloro-6-methyl-7-nitro-1H-indazole CAS No. 1000342-46-0

3-Chloro-6-methyl-7-nitro-1H-indazole

Cat. No. B1360862
M. Wt: 211.6 g/mol
InChI Key: GVLQTPUQQONAER-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-7-nitro-1H-indazole is a compound with the molecular formula C8H6ClN3O2 . It is a significant heterocycle in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds . The title compound named as 3-chloro-6-nitro-1- (prop-2-en-1-yl)-1H-indazole was synthesized by action of allyl bromide on 3-Chloro-6-nitroindazole .


Molecular Structure Analysis

The indazole system in each of the two independent molecules of the title compound, C (10)H (8)ClN (3)O (2), is planar (r.m.s. deviations = 0.005 and 0.005 Å). The nitro group is coplanar with the fused-ring system [dihedral angles = 1.3 (3) and 4.8 (3) Å] .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-6-methyl-7-nitro-1H-indazole is 211.60 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 74.5 Ų .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, shows a molecule built from fused rings with no classical hydrogen bonds observed. This suggests potential applications in materials science and molecular engineering (Kouakou et al., 2015).

Synthesis and Biological Importance

  • A series of derivatives of 6-nitro-1H-indazole, including those with 3-chloro substitutions, have been synthesized and shown to possess antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting their significance in medicinal chemistry (Samadhiya et al., 2012).

Molecular and Supramolecular Properties

  • Studies on compounds like 3-bromo-1-methyl-7-nitro-1H-indazole provide insights into the molecular and supramolecular properties of these substances, which are relevant for understanding their interactions in biological systems (Cabildo et al., 2011).

Chemical Transformations

  • Research on the N-methylation of 5-nitro-1H-indazole, a process related to the synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole, sheds light on chemical transformations useful for the creation of novel compounds with potential applications in pharmaceuticals and materials science (El’chaninov et al., 2018).

Antileishmanial Activity

  • Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activities, indicating their potential use in the development of new treatments for leishmaniasis (Abdelahi et al., 2021).

Nitric Oxide Synthase Inhibition

  • Some indazole derivatives, including 7-nitro-1H-indazole, act as inhibitors of nitric oxide synthase, a property that could be explored for the development of therapeutics in various neurological and inflammatory disorders (Sopková-de Oliveira Santos et al., 2000).

properties

IUPAC Name

3-chloro-6-methyl-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQTPUQQONAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646801
Record name 3-Chloro-6-methyl-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methyl-7-nitro-1H-indazole

CAS RN

1000342-46-0
Record name 3-Chloro-6-methyl-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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